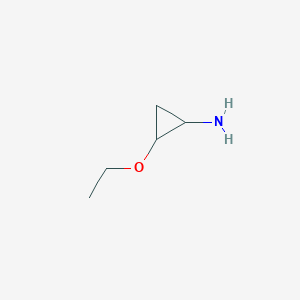

2-Ethoxycyclopropan-1-amine

Description

The exact mass of the compound 2-Ethoxycyclopropan-1-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Ethoxycyclopropan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethoxycyclopropan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

1461713-33-6 |

|---|---|

Molecular Formula |

C5H12ClNO |

Molecular Weight |

137.61 g/mol |

IUPAC Name |

2-ethoxycyclopropan-1-amine;hydrochloride |

InChI |

InChI=1S/C5H11NO.ClH/c1-2-7-5-3-4(5)6;/h4-5H,2-3,6H2,1H3;1H |

InChI Key |

CIPCQLBWTQOXPA-UHFFFAOYSA-N |

SMILES |

CCOC1CC1N |

Canonical SMILES |

CCOC1CC1N.Cl |

Pictograms |

Irritant |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis of 2-Ethoxycyclopropan-1-amine: Strategies, Mechanisms, and Protocols for Drug Development

Abstract

The cyclopropylamine moiety is a privileged scaffold in medicinal chemistry, prized for its ability to impart conformational rigidity, metabolic stability, and unique physicochemical properties to bioactive molecules.[1][2] Among these, 2-substituted cyclopropylamines, such as 2-Ethoxycyclopropan-1-amine, represent a class of building blocks with significant potential for modulating target binding and pharmacokinetic profiles. This guide provides an in-depth analysis of robust synthetic strategies for accessing 2-Ethoxycyclopropan-1-amine, with a focus on methodologies amenable to drug discovery and development programs. We will dissect the mechanistic underpinnings of key transformations, provide detailed experimental protocols, and discuss the critical aspects of stereochemical control.

Introduction: The Strategic Value of the 2-Ethoxycyclopropylamine Scaffold

The incorporation of small, strained ring systems is a proven strategy for navigating and optimizing chemical space in drug design. The cyclopropane ring, in particular, acts as a "bioisostere" for phenyl rings or gem-dimethyl groups while introducing a distinct three-dimensional vector. The presence of an ethoxy group at the C2 position, adjacent to the amine, introduces a polar ether functionality that can engage in hydrogen bonding, alter lipophilicity, and influence the molecule's interaction with metabolic enzymes and protein targets. The primary amine at C1 serves as a crucial handle for further derivatization and salt formation.

The synthesis of 2-Ethoxycyclopropan-1-amine, however, presents a non-trivial challenge due to the presence of two adjacent, functionalized stereocenters. The control of both relative (cis/trans) and absolute stereochemistry is paramount, as stereoisomers often exhibit profoundly different pharmacological and toxicological profiles. This guide will focus on two principal and highly effective retrosynthetic approaches.

Caption: Retrosynthetic analysis of 2-Ethoxycyclopropan-1-amine.

Synthetic Strategy I: Titanium-Mediated Cyclopropanation of Nitriles (Kulinkovich-Szymoniak Reaction)

The most direct and powerful route to primary cyclopropylamines from nitriles is the Kulinkovich-Szymoniak reaction.[3] This methodology leverages a titanacyclopropane intermediate, generated in situ, which acts as a 1,2-dicarbanion equivalent to construct the cyclopropane ring directly onto the nitrile carbon.[4][5]

Mechanistic Rationale

The causality of this reaction sequence is elegant and robust. The process is initiated by the reaction of a titanium(IV) alkoxide, typically Ti(OiPr)₄, with two equivalents of a Grignard reagent bearing β-hydrogens, such as ethylmagnesium bromide (EtMgBr).[6] This forms a transient dialkyltitanium species that rapidly undergoes β-hydride elimination to release ethane and form the key titanacyclopropane intermediate. This highly reactive species then coordinates to the nitrile. Subsequent insertion of the nitrile into the titanacyclopropane ring forms an azatitanacyclopentene. Critically, the addition of a Lewis acid like BF₃·OEt₂ during workup facilitates the hydrolysis and rearrangement of this intermediate to furnish the desired primary cyclopropylamine.[3] Without the Lewis acid, ketone formation can be a competing pathway.[3]

Caption: Mechanism of the Kulinkovich-Szymoniak reaction.

Experimental Protocol: Synthesis of 2-Ethoxycyclopropan-1-amine

This protocol is adapted from the general procedures described by Szymoniak and Bertus and should be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents.[3]

Materials:

-

Titanium(IV) isopropoxide (Ti(OiPr)₄)

-

Ethylmagnesium bromide (EtMgBr, solution in THF or Et₂O)

-

Ethoxyacetonitrile

-

Anhydrous Tetrahydrofuran (THF)

-

Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Diethyl ether (Et₂O)

Procedure:

-

To a stirred solution of ethoxyacetonitrile (1.0 eq) and Ti(OiPr)₄ (1.2 eq) in anhydrous THF (0.2 M) at room temperature, add EtMgBr (2.4 eq) dropwise over 30 minutes. The reaction is exothermic; maintain the temperature below 30°C with a water bath if necessary.

-

Stir the resulting dark mixture at room temperature for 12-16 hours.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add BF₃·OEt₂ (1.5 eq) dropwise, ensuring the temperature does not exceed 10°C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1 hour.

-

Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.

-

Filter the mixture through a pad of Celite® to remove titanium salts, washing the pad thoroughly with Et₂O.

-

Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with Et₂O (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 2-Ethoxycyclopropan-1-amine. The reaction typically yields a mixture of cis and trans diastereomers, which may be separable by careful chromatography.[3]

Synthetic Strategy II: Simmons-Smith Cyclopropanation and Functional Group Interconversion

An alternative strategy involves the construction of the cyclopropane ring onto a pre-functionalized alkene, followed by conversion of that functional group into an amine. The Simmons-Smith reaction is a premier choice for this cyclopropanation, as it is highly effective for electron-rich alkenes like enol ethers and is stereospecific.[7][8]

Rationale and Workflow

This multi-step approach begins with an alkene that contains both the requisite ethoxy group and a latent amine function. A suitable starting material is ethyl 3-ethoxyacrylate .

-

Cyclopropanation: Reaction of ethyl 3-ethoxyacrylate with a Simmons-Smith reagent (typically formed from diiodomethane and a zinc-copper couple or diethylzinc) stereospecifically transfers a methylene group across the double bond to form ethyl 2-ethoxycyclopropane-1-carboxylate.[7][8] If a pure E- or Z-alkene is used, the corresponding trans- or cis-cyclopropane will be formed, respectively. This provides excellent control over the relative stereochemistry.

-

Hydrolysis: The resulting ester is saponified to the corresponding carboxylic acid using standard conditions (e.g., NaOH or LiOH).

-

Curtius Rearrangement: The carboxylic acid is converted to the primary amine via the Curtius rearrangement. This is a reliable transformation that proceeds with retention of configuration. The acid is first converted to an acyl azide (e.g., using diphenylphosphoryl azide, DPPA), which then rearranges upon heating to an isocyanate. Subsequent hydrolysis of the isocyanate yields the target 2-Ethoxycyclopropan-1-amine.

Caption: Workflow for synthesis via Simmons-Smith reaction.

Stereochemical Control

Achieving stereochemical purity is a primary concern for drug development.

| Strategy | Diastereoselectivity (cis/trans) | Enantioselectivity |

| Kulinkovich-Szymoniak | Typically yields diastereomeric mixtures (~2:1).[3] Diastereomers are often separable by chromatography. | Can be achieved using chiral titanium catalysts or ligands, though this is a developing area. |

| Simmons-Smith | Excellent and predictable. The reaction is stereospecific; the geometry of the starting alkene dictates the relative stereochemistry of the product. | High enantioselectivity can be achieved using chiral auxiliaries or through asymmetric variants like the Charette or Shi modifications.[9] |

Characterization and Data

Confirmation of the final product structure and purity is essential. The following data, based on public database information for the hydrochloride salt, serves as a reference.[10]

| Property | Value |

| Molecular Formula | C₅H₁₁NO |

| Molecular Weight | 101.15 g/mol |

| ¹H NMR | Expect complex multiplets for cyclopropyl protons (δ 0.5-1.5 ppm), a quartet for the ethoxy -CH₂- (δ ~3.5 ppm), a triplet for the ethoxy -CH₃ (δ ~1.2 ppm), and signals for the C1 and C2 protons. |

| ¹³C NMR | Expect signals for the cyclopropyl carbons (δ 10-40 ppm), the ethoxy carbons (δ ~15, ~65 ppm), and the carbon bearing the amine group. |

| Mass Spectrometry | [M+H]⁺ = 102.0913 |

Conclusion

The synthesis of 2-Ethoxycyclopropan-1-amine is readily achievable through established and reliable synthetic methodologies. For rapid, direct access where diastereomeric separation is feasible, the Kulinkovich-Szymoniak reaction offers a compelling route. For syntheses where precise control over diastereoselectivity is required from the outset, the Simmons-Smith cyclopropanation of a geometrically pure alkene precursor, followed by a Curtius rearrangement, provides a robust and stereospecific pathway. Both strategies offer entry points for asymmetric synthesis, a critical consideration for the development of chiral drug candidates. The choice of method will ultimately depend on the specific project requirements, including scale, cost, and, most importantly, the desired stereochemical outcome.

References

-

Synthesis of 1-Substituted Cyclopropylamines via Formal Tertiary Csp3–H Amination of Cyclopropanes. Organic Letters - ACS Publications.

-

Kulinkovich-Szymoniak Reaction. Organic Chemistry Portal.

-

Kulinkovich reaction. Grokipedia.

-

Kulinkovich Cyclopropanation. ACS GCI Pharmaceutical Roundtable Reagent Guides.

-

Synthetic Methods towards 1-Substituted Cyclopropylamines. University of Toronto T-Space.

-

Kulinkovich Reaction. Organic Chemistry Portal.

-

Kulinkovich reaction. Wikipedia.

-

Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. Semantic Scholar.

-

Synthesis of 1- and 1,2-Substituted Cyclopropylamines from Ketone Homoenolates. Organic Letters - ACS Publications.

-

Synthesis of trans-2-Substituted Cyclopropylamines from α-Chloroaldehydes. Organic Letters - ACS Publications.

-

Simmons–Smith reaction. Wikipedia.

-

Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. NIH National Library of Medicine.

-

Enantioselective Synthesis of (1 R ,2 S )-1-Amino-2-vinylcyclopropanecarboxylic Acid Ethyl Ester... ResearchGate.

-

Cyclopropanation of silyl enol ethers using the Simmons–Smith reaction. ResearchGate.

-

Simmons-Smith Reaction. Organic Chemistry Portal.

-

2-ethoxycyclopropan-1-amine hydrochloride (C5H11NO). PubChemLite.

-

Stereoselective synthesis of tetra- and tri-substituted alkenyl nitriles via aminative ring-opening of cyclopropenes with iron-aminyl radical. PMC - PubMed Central.

-

The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. PubMed.

-

Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing.

-

Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Taylor & Francis Online.

Sources

- 1. The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. longdom.org [longdom.org]

- 3. Kulinkovich-Szymoniak Reaction [organic-chemistry.org]

- 4. Kulinkovich Reaction [organic-chemistry.org]

- 5. Kulinkovich reaction - Wikipedia [en.wikipedia.org]

- 6. Kulinkovich Cyclopropanation - Wordpress [reagents.acsgcipr.org]

- 7. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]

- 8. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Simmons-Smith Reaction [organic-chemistry.org]

- 10. PubChemLite - 2-ethoxycyclopropan-1-amine hydrochloride (C5H11NO) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to 2-Ethoxycyclopropan-1-amine: A Versatile Building Block in Modern Drug Discovery

Introduction: The Strategic Value of the Cyclopropyl Moiety in Medicinal Chemistry

The cyclopropyl ring, once a chemical curiosity, has emerged as a powerful and frequently employed structural motif in the design of modern therapeutics.[1] Its inherent three-dimensionality, conformational rigidity, and unique electronic properties offer medicinal chemists a sophisticated tool to address key challenges in drug development.[2] The strained three-membered ring can confer a range of beneficial attributes to a drug molecule, including enhanced metabolic stability, improved binding potency to biological targets, and the ability to modulate physicochemical properties such as solubility and membrane permeability.[3]

Cyclopropylamines, in particular, are a privileged scaffold found in a variety of bioactive compounds, from enzyme inhibitors to agrochemicals.[4] The introduction of an amino group to the cyclopropane core provides a crucial handle for further chemical elaboration and for establishing key interactions with biological targets. This guide focuses on a specific, yet highly promising derivative: 2-Ethoxycyclopropan-1-amine . The presence of the ethoxy group introduces an additional layer of complexity and potential for nuanced molecular design, offering opportunities to fine-tune properties like lipophilicity and hydrogen bonding capacity.

This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing a detailed overview of the known properties, plausible synthetic strategies, and potential applications of 2-ethoxycyclopropan-1-amine and its derivatives.

Physicochemical and Structural Characteristics

2-Ethoxycyclopropan-1-amine, particularly in its hydrochloride salt form (the common commercially available variant), presents a unique combination of a strained carbocycle, a primary amine, and an ether linkage. These features dictate its physical properties, reactivity, and handling requirements.

Structural Information

The structure of 2-ethoxycyclopropan-1-amine allows for the existence of stereoisomers (cis and trans diastereomers), each of which can exist as a pair of enantiomers. The relative orientation of the ethoxy and amine substituents on the cyclopropane ring will significantly influence the molecule's overall shape and its ability to interact with chiral biological systems.

-

cis-isomer: The ethoxy and amine groups are on the same face of the cyclopropane ring.

-

trans-isomer: The ethoxy and amine groups are on opposite faces of the ring.

The specific stereochemistry is crucial in drug design, as different isomers can exhibit vastly different pharmacological activities and metabolic profiles.

| Identifier | Value | Source |

| Chemical Name | 2-Ethoxycyclopropan-1-amine hydrochloride | N/A |

| CAS Number | 1461713-33-6 | [5] |

| Molecular Formula | C₅H₁₂ClNO | [5] |

| Molecular Weight | 137.61 g/mol | Calculated |

| Canonical SMILES | CCOC1CC1N.Cl | N/A |

| InChIKey | YLZLFVHVXAGPLZ-UHFFFAOYSA-N | [6] |

Note: The molecular formula and weight correspond to the hydrochloride salt.

Predicted Physicochemical Properties

| Property | Predicted Value/Information | Rationale/Source |

| Appearance | White to off-white solid (for the hydrochloride salt) | General appearance of amine salts |

| Solubility | Soluble in water and polar organic solvents like methanol and DMSO. | The hydrochloride salt form enhances aqueous solubility. |

| XlogP | -0.2 (Predicted) | [6] |

| Boiling Point | Not available (likely decomposes) | Amine salts typically have high melting points and decompose before boiling. |

| Melting Point | Not available | Expected to be a crystalline solid with a defined melting point. |

Synthesis Strategies for 2-Ethoxycyclopropan-1-amine

A particularly relevant strategy involves the diastereoselective synthesis of trans-2-substituted cyclopropylamines from α-chloroaldehydes.[7] This method proceeds through the formation of a zinc homoenolate, which is then trapped by an amine.

Proposed Synthetic Protocol

The following is a hypothetical, yet chemically sound, step-by-step protocol for the synthesis of trans-2-ethoxycyclopropan-1-amine.

Step 1: Preparation of the α-Chloro Aldehyde Precursor

-

Reactant: 3-Ethoxypropionaldehyde.

-

Procedure: Chlorination at the α-position can be achieved using standard reagents such as sulfuryl chloride (SO₂Cl₂) in an inert solvent like dichloromethane (DCM) at low temperatures (e.g., 0 °C to room temperature).

-

Work-up: The reaction would be quenched, and the resulting 2-chloro-3-ethoxypropionaldehyde would be purified, likely via distillation or column chromatography.

Step 2: Zinc Homoenolate Formation and Amine Trapping

-

Reactants: 2-chloro-3-ethoxypropionaldehyde, a zinc source (e.g., zinc dust), and an amine source (e.g., a protected amine like benzylamine or a direct ammonia equivalent).

-

Procedure: The α-chloro aldehyde is treated with activated zinc in a suitable solvent (e.g., THF). This generates a reactive zinc homoenolate intermediate.

-

This intermediate is then trapped in situ with the chosen amine. The use of a protected amine like benzylamine would be advantageous to avoid side reactions and would necessitate a subsequent deprotection step.

-

The reaction would then be allowed to proceed to facilitate the ring closure to the cyclopropylamine.[7]

Step 3: Deprotection (if necessary) and Salt Formation

-

Procedure: If a protecting group like benzyl was used, it would be removed via catalytic hydrogenation (e.g., H₂, Pd/C).

-

Salt Formation: The resulting free base of 2-ethoxycyclopropan-1-amine would be dissolved in a suitable solvent (e.g., diethyl ether or isopropanol) and treated with a solution of HCl in the same or a compatible solvent to precipitate the hydrochloride salt.

-

Purification: The final product would be collected by filtration, washed with a non-polar solvent, and dried under vacuum.

Spectroscopic Characterization

Detailed spectroscopic analysis is essential for the unambiguous identification and quality control of 2-ethoxycyclopropan-1-amine. While experimental spectra are not publicly available, the expected features can be predicted based on the functional groups present.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be complex due to the diastereotopic protons of the cyclopropane ring and the ethoxy group.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| -NH₂ (or -NH₃⁺) | Broad signal, variable (e.g., 1.5-4.0 for free amine, 7.5-9.0 for HCl salt) | Singlet (broad) | Chemical shift is highly dependent on solvent, concentration, and temperature. For the HCl salt in DMSO-d6, this signal may be significantly downfield.[8] |

| -O-CH₂-CH₃ | ~3.5 | Quartet (q) | Coupled to the methyl protons. |

| Cyclopropyl Protons | ~0.5 - 2.5 | Multiplets (m) | The protons on the cyclopropane ring will show complex splitting patterns due to geminal and vicinal coupling. The proton geminal to the ethoxy group will be the most deshielded. |

| -O-CH₂-CH₃ | ~1.2 | Triplet (t) | Coupled to the methylene protons. |

¹³C NMR Spectroscopy

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

| C-O (Cyclopropyl) | ~60-70 | The carbon atom of the cyclopropane ring attached to the ethoxy group. |

| C-N (Cyclopropyl) | ~30-40 | The carbon atom of the cyclopropane ring attached to the amino group. |

| -O-CH₂-CH₃ | ~65-75 | Methylene carbon of the ethoxy group. |

| CH₂ (Cyclopropyl) | ~10-20 | The third carbon atom of the cyclopropane ring. |

| -O-CH₂-CH₃ | ~15 | Methyl carbon of the ethoxy group. |

Infrared (IR) Spectroscopy

As a primary amine, 2-ethoxycyclopropan-1-amine should exhibit characteristic N-H stretching vibrations.

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| N-H Stretch | 3300-3500 | Medium (typically a doublet for primary amines)[9] |

| C-H Stretch (aliphatic) | 2850-3000 | Strong |

| N-H Bend (scissoring) | 1580-1650 | Medium to strong |

| C-O Stretch (ether) | 1050-1150 | Strong |

Mass Spectrometry

The fragmentation of cyclopropylamines under electron ionization (EI) is expected to be influenced by the stability of the resulting fragments.

-

Molecular Ion (M⁺): An odd-numbered molecular ion peak is expected due to the presence of a single nitrogen atom (Nitrogen Rule).[6]

-

α-Cleavage: The most common fragmentation pathway for amines is the cleavage of the bond alpha to the nitrogen atom. For cyclopropylamines, this can lead to ring opening.

-

Loss of Ethoxy Group: Fragmentation involving the loss of the ethoxy group is also a plausible pathway.

Applications in Drug Discovery and Development

The 2-ethoxycyclopropan-1-amine scaffold is a valuable building block for the synthesis of novel drug candidates. The cyclopropylamine moiety itself is a key component of several approved drugs, where it often serves to enhance potency and improve pharmacokinetic properties.[10]

Potential Therapeutic Areas

-

Enzyme Inhibition: The rigid cyclopropane structure can orient substituents in a precise manner, leading to high-affinity binding to enzyme active sites. This is particularly relevant for targets such as kinases and proteases.[10]

-

GPCR Modulation: The three-dimensional shape of molecules derived from this scaffold can be exploited to achieve selective interactions with G-protein coupled receptors.

-

Ion Channel Blockers: The amine functionality can be protonated at physiological pH, allowing for interactions with the pores of ion channels.

The ethoxy group provides a means to fine-tune the molecule's properties. It can influence lipophilicity, which in turn affects absorption, distribution, metabolism, and excretion (ADME) profiles. It can also participate in hydrogen bonding interactions with the target protein.

Safety, Handling, and Storage

As with all laboratory chemicals, 2-ethoxycyclopropan-1-amine hydrochloride should be handled with appropriate care by trained personnel.

Hazard Identification

Based on available data for the hydrochloride salt, the following hazards are identified:[5]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses or goggles.[11]

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[11]

-

Avoiding Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately and thoroughly with water.[11]

-

Ingestion: Do not ingest. If swallowed, seek immediate medical attention.[5]

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

2-Ethoxycyclopropan-1-amine represents a promising and versatile building block for the development of new chemical entities in the pharmaceutical and agrochemical industries. Its unique combination of a rigid cyclopropane core, a reactive primary amine, and a modulating ethoxy group provides a rich platform for the design of molecules with tailored properties. While detailed experimental data for this specific compound remains somewhat limited in the public domain, established synthetic methodologies and a thorough understanding of the properties of related structures allow for its confident application in research and development programs. As the demand for novel, three-dimensional scaffolds in drug discovery continues to grow, compounds like 2-ethoxycyclopropan-1-amine are poised to play an increasingly important role in the creation of the next generation of therapeutics.

References

-

Gardarsdottir, H. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. Retrieved from [Link]

- West, M., Mills, L. R., McDonald, T., Lee, J., Ensan, D., & Rousseaux, S. (2019). Synthesis of Trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. ChemRxiv. doi:10.26434/chemrxiv.9771056.v1

-

West, M. S. (2021). Synthesis of Substituted Cyclopropylamines via Metal Homoenolate Chemistry and Ni Catalysis. TSpace. Retrieved from [Link]

-

(n.d.). chemical label 2-ethoxycyclopropan-1-amine hydrochloride. Retrieved from [Link]

-

AA Blocks. (n.d.). 1432681-47-4 | 2-(4-ethoxyphenyl)cyclopropan-1-amine hydrochloride. Retrieved from [Link]

-

ChemicalRegister. (n.d.). (1R,2S)-2-Ethoxy-2-methylcyclopropan-1-amine hydrochloride (CAS No. 2044706-23-0) Suppliers. Retrieved from [Link]

- de Meijere, A., Kozhushkov, S. I., & Khlebnikov, A. F. (1996). Versatile Synthesis of Enantiomerically Pure 2-Alkoxy-1-Ethynylcyclopropanes and their Application in the Synthesis of Enantiomerically Pure Bicyclo-[3.3.0]oct-1-en-3-ones. Chemistry, 2(5), 545-555. doi:10.1002/chem.19960020514

-

PubChem. (n.d.). cis-(1R,2S)-2-ethoxycyclopropan-1-amine. Retrieved from [Link]

- Talybov, A. G., & Talybova, V. A. (2023). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 66(15), 10297-10343. doi:10.1021/acs.jmedchem.3c00799

-

Studley, J. (n.d.). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. Retrieved from [Link]

- Wiberg, K. B., Barth, D. E., & Schertler, P. H. (1963). Nuclear magnetic resonance spectra of cyclopropyl derivatives. The Journal of Organic Chemistry, 28(4), 1100-1103. doi:10.1021/jo01039a061

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0031404). Retrieved from [Link]

-

G.J. Chemical Company, Inc. (n.d.). Safety Data Sheet. Retrieved from [Link]

-

(2023, July 3). 1H-NMR of Cyclopropylamine HCl salt. Reddit. Retrieved from [Link]

-

LibreTexts. (2023, September 20). 24.10 Spectroscopy of Amines. Retrieved from [Link]

- Denolf, B., Mangelinckx, S., Törnroos, K. W., & De Kimpe, N. (2007). Asymmetric Synthesis of Cyclopropylamines Starting from N-Sulfinyl α-Chloro Ketimines. Organic Letters, 9(2), 187-190. doi:10.1021/ol062649+

- Li, D. (2025). The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. European Journal of Medicinal Chemistry, 297, 117951. doi:10.1016/j.ejmech.2025.117951

-

PubChemLite. (n.d.). 2-ethoxycyclopropan-1-amine hydrochloride (C5H11NO). Retrieved from [Link]

- Wurz, R. P., & Charette, A. B. (2004). An expedient and practical method for the synthesis of a diverse series of cyclopropane alpha-amino acids and amines. The Journal of Organic Chemistry, 69(4), 1262-1269. doi:10.1021/jo035596y

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

PubChem. (n.d.). Ethoxycyclopropane. Retrieved from [Link]

-

(n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of cyclopropane C3H6. Retrieved from [Link]

- Sala, M., & Melchiorre, P. (2024). Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones. Green Chemistry. doi:10.1039/D4GC01234A

- Salaün, J. (2000). Cyclopropane Derivatives and their Diverse Biological Activities. Topics in Current Chemistry, 207, 1-67.

-

Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link]

- Google Patents. (n.d.). US10059801B2 - Polyethers, polyamines, polythioethers, and methods for making same.

- Google Patents. (n.d.). CN110437138B - Improved synthesis process of fluopyram.

- Google Patents. (n.d.). EP1730113B1 - Process for the synthesis of a cxcr4 antagonist.

- Reiß, T., Csuk, R., & Siewert, B. (2022). Antiprotozoal Activity of Azabicyclo-Nonanes Linked to Tetrazole or Sulfonamide Cores. Molecules, 27(19), 6217. doi:10.3390/molecules27196217

- Google Patents. (n.d.). US6133018A - Enzymatic synthesis of chiral amines using -2-amino propane as amine donor.

- Google Patents. (n.d.). CN113801033A - Synthesis method of 2-aminoindan or derivatives thereof.

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclopropane C3H6. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

- Google Patents. (n.d.). US8481729B2 - Processes for the preparation of paliperidone.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 2-(4-Ethoxyphenyl)cyclopropan-1-amine hydrochloride (CAS No. 1432681-47-4) Suppliers @ ChemicalRegister.com [chemicalregister.com]

- 3. 2-Ethoxypropan-1-amine | C5H13NO | CID 22450283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chemical-label.com [chemical-label.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. reddit.com [reddit.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2′ Substitution of Bromocylopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. enamine.enamine.net [enamine.enamine.net]

An In-depth Technical Guide to 2-Ethoxycyclopropan-1-amine: Synthesis, Properties, and Application Potential

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Ethoxycyclopropan-1-amine represents a niche yet intriguing chemical scaffold with significant potential in medicinal chemistry. As a substituted cyclopropylamine, it combines the unique conformational rigidity and metabolic properties of the cyclopropane ring with the functional versatility of an amino group and the modulatory effects of an ethoxy substituent. This guide provides a comprehensive technical overview, addressing a notable challenge: the absence of a dedicated CAS number for the parent compound. We delve into the synthesis of its stereoisomers, explore its predicted physicochemical properties, discuss its applications in drug discovery, and outline essential safety protocols. This document serves as a foundational resource for researchers looking to leverage this promising building block in the development of novel therapeutics.

Chemical Identity and CAS Number Investigation

A primary challenge for researchers investigating 2-ethoxycyclopropan-1-amine is the lack of a specific CAS (Chemical Abstracts Service) registry number for the general structure. This typically indicates that the compound is not commercially available in its free amine form or has not been isolated and characterized as such in the literature.

However, specific stereoisomers and related salts have been synthesized and assigned CAS numbers. This is common for chiral compounds where enantiomeric purity is critical for biological activity. For instance, PubChem lists an entry for cis-(1R,2S)-2-ethoxycyclopropan-1-amine , although a CAS number is not explicitly provided in the available search results.[1] Other similarly substituted cyclopropylamines have been cataloged, such as:

| Compound Name | CAS Number |

| (1R,2S)-2-Ethoxy-2-methylcyclopropan-1-amine | 1429373-75-0[2] |

| (1R,2S)-2-Ethoxy-2-methylcyclopropan-1-amine hydrochloride | 2044706-23-0[3] |

| (1R,2S)-2-(4-Chlorophenyl)cyclopropan-1-amine | 209738-22-7[4] |

The absence of a general CAS number suggests that the free amine may be unstable or is typically generated in situ from a more stable precursor, such as a nitrile or a salt, for immediate use in a subsequent reaction. Researchers should therefore focus on the synthesis of specific, stereochemically defined versions of this amine.

Synthesis and Methodologies

The synthesis of substituted cyclopropylamines is a well-documented area of organic chemistry, driven by their prevalence in pharmaceuticals.[5][6] Common strategies involve the cyclopropanation of alkenes followed by functional group manipulation, or rearrangements of cyclic precursors.[5][7][8]

A plausible and documented pathway to generating 2-ethoxycyclopropan-1-amine derivatives involves the reduction of a corresponding 2-ethoxycyclopropanecarbonitrile precursor.

Experimental Protocol: Synthesis via Nitrile Reduction

This protocol is a representative synthesis for a specific stereoisomer, based on analogous procedures in the field.

Step 1: Synthesis of 2-Ethoxycyclopropanecarbonitrile This step often involves the cyclopropanation of an appropriate ethoxy-substituted alkene. Methodologies like the Simmons-Smith reaction or transition-metal-catalyzed reactions of diazo compounds can be employed.[5][7]

Step 2: Reduction of the Nitrile to the Amine The nitrile group of the 2-ethoxycyclopropanecarbonitrile intermediate is then reduced to the primary amine.

-

Reagents & Equipment:

-

2-Ethoxycyclopropanecarbonitrile

-

Reducing agent (e.g., Lithium aluminum hydride (LiAlH₄), Borane-tetrahydrofuran complex (BH₃·THF))

-

Anhydrous solvent (e.g., diethyl ether, tetrahydrofuran (THF))

-

Reaction flask, condenser, magnetic stirrer, and an inert atmosphere setup (Nitrogen or Argon)

-

Aqueous workup solution (e.g., water, sodium hydroxide solution)

-

Extraction solvent (e.g., ethyl acetate, dichloromethane)

-

-

Procedure (Illustrative Example with LiAlH₄):

-

Under an inert atmosphere, a solution of 2-ethoxycyclopropanecarbonitrile in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ in anhydrous THF at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for a specified period (typically 2-4 hours), monitoring by TLC.

-

The reaction is carefully quenched by the sequential, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.

-

The resulting solids are filtered off, and the filtrate is extracted with an appropriate organic solvent.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude 2-ethoxycyclopropan-1-amine.

-

-

Purification: The crude amine may be purified by distillation or chromatography. Alternatively, it can be converted to a stable salt (e.g., hydrochloride or tartrate) by treatment with the corresponding acid, which can then be purified by recrystallization.

Caption: Synthetic workflow for 2-ethoxycyclopropan-1-amine.

Physicochemical Properties and Reactivity

While specific experimental data for 2-ethoxycyclopropan-1-amine is scarce, its properties can be inferred from the constituent functional groups.

| Property | Predicted Characteristic | Rationale |

| Physical State | Likely a colorless liquid at room temperature.[9][10] | Similar to the parent cyclopropylamine, which is a volatile liquid.[9][10] |

| Basicity | A weak base, comparable to other primary amines. | The amino group possesses a lone pair of electrons capable of accepting a proton. |

| Solubility | Expected to be miscible with water and common organic solvents.[10] | The parent cyclopropylamine is miscible with water and various solvents.[10] The ethoxy group may slightly decrease water solubility compared to the parent amine but enhance solubility in organic media. |

| Reactivity | The amine group acts as a nucleophile, reacting with electrophiles like acyl chlorides and aldehydes.[9] The cyclopropane ring is highly strained, with C-C bond angles of ~60°, making it susceptible to ring-opening reactions under certain conditions (e.g., with strong acids or in some metabolic pathways).[9] |

The strained three-membered ring significantly influences the molecule's reactivity.[9] The C-H bonds are shorter and stronger than in typical alkanes, which can increase metabolic stability against oxidative metabolism by cytochrome P450 (CYP) enzymes.[11][12]

Applications in Medicinal Chemistry and Drug Development

The cyclopropylamine moiety is a privileged scaffold in drug discovery, appearing in numerous approved drugs and clinical candidates.[5][12][13][14]

Key Advantages of the Cyclopropyl Moiety:

-

Conformational Constraint: The rigid ring structure reduces the number of available conformations, which can lead to more selective binding to biological targets and improve potency.[12]

-

Metabolic Stability: The high C-H bond dissociation energy can block metabolic hotspots, reducing clearance and improving the pharmacokinetic profile of a drug.[11][12]

-

Bioisosterism: It can serve as a bioisostere for other groups, such as phenyl rings or gem-dimethyl groups, while introducing unique spatial vectors.[15]

-

Improved Physicochemical Properties: Incorporation of a cyclopropyl group can modulate properties like lipophilicity, permeability, and plasma clearance.[12]

The addition of an ethoxy group to the cyclopropylamine core further refines these properties. It can act as a hydrogen bond acceptor and can be used to probe specific pockets in a protein's binding site, potentially enhancing affinity and selectivity.

Potential Therapeutic Areas:

-

Enzyme Inhibition: Cyclopropylamines are known mechanism-based inactivators of cytochrome P450 enzymes and are found in monoamine oxidase inhibitors (MAOIs).[13] The scaffold is also used in inhibitors for enzymes like Lysine-Specific Demethylase 1 (LSD1).[16]

-

Neuroscience: The rigid structure is valuable for designing ligands for CNS targets where precise orientation is key.[14]

-

Oncology and Virology: The unique properties of cyclopropyl-containing compounds have been exploited in the development of anticancer and antiviral agents.[11][13]

Caption: Logical relationships in drug discovery applications.

Safety and Handling

Specific toxicology data for 2-ethoxycyclopropan-1-amine is not available. Therefore, handling should be based on the properties of analogous compounds, such as cyclopropylamine.

-

General Hazards: Cyclopropylamine is a flammable, volatile liquid with an ammonia-like odor.[9] It is considered an irritant and may be toxic.[10]

-

Incompatibilities: It is incompatible with acids, acid chlorides, acid anhydrides, and strong oxidizing agents.

-

Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Keep away from ignition sources.

-

-

Metabolic Considerations: Some cyclopropylamines can undergo CYP-mediated bioactivation to form reactive metabolites, which has been associated with hepatotoxicity in certain drugs.[11] This potential liability should be assessed early in any drug development program.

Conclusion

2-Ethoxycyclopropan-1-amine is a valuable, albeit not commercially standard, building block for medicinal chemistry. Its true potential is realized in the synthesis of specific stereoisomers, where the fixed orientation of its functional groups can be exploited to achieve high-potency and selective interactions with biological targets. While the lack of a general CAS number presents an initial hurdle, established synthetic routes via nitrile precursors provide a clear path to accessing this scaffold. By combining conformational constraint with metabolic stability and versatile functional handles, 2-ethoxycyclopropan-1-amine offers chemists a powerful tool to escape "flatland" and explore novel, three-dimensional chemical space in the quest for next-generation therapeutics.

References

-

Ataman Kimya. CYCLOPROPYLAMINE. [Link]

-

Longdom Publishing SL. (2023). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Journal of Organic and Inorganic Chemistry. [Link]

-

Chemsrc. CAS#:1429373-75-0 | (1R,2S)-2-Ethoxy-2-methylcyclopropan-1-amine. [Link]

-

Longdom Publishing SL. (2023). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Organic and Inorganic Chemistry. [Link]

-

Shanu-Wilson, J. (2022). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

-

Gandon, V., & Charette, A. B. (2014). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews, 114(15), 7446–7537. [Link]

-

ChemicalRegister. (1R,2S)-2-Ethoxy-2-methylcyclopropan-1-amine hydrochloride (CAS No. 2044706-23-0) Suppliers. [Link]

-

Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]

-

PubMed. (2024). Advances in the Synthesis of Cyclopropylamines. [Link]

-

National Center for Biotechnology Information. cis-(1R,2S)-2-ethoxycyclopropan-1-amine. PubChem Compound Database. [Link]

-

Royal Society of Chemistry. (2024). Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. [Link]

-

ResearchGate. Synthesis of trans-2-Substituted Cyclopropylamines from α-Chloroaldehydes. [Link]

-

MDPI. (2022). Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione. [Link]

-

National Center for Biotechnology Information. (2023). Synthesis of 2-Azanorbornanes via Strain-Release Formal Cycloadditions Initiated by Energy Transfer. [Link]

Sources

- 1. cis-(1R,2S)-2-ethoxycyclopropan-1-amine | C5H11NO | CID 95241198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS#:1429373-75-0 | (1R,2S)-2-Ethoxy-2-methylcyclopropan-1-amine | Chemsrc [chemsrc.com]

- 3. (1R,2S)-2-Ethoxy-2-methylcyclopropan-1-amine hydrochloride (CAS No. 2044706-23-0) Suppliers @ ChemicalRegister.com [chemicalregister.com]

- 4. 209738-22-7|(1R,2S)-2-(4-Chlorophenyl)cyclopropan-1-amine|BLD Pharm [bldpharm.com]

- 5. Advances in the Synthesis of Cyclopropylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. longdom.org [longdom.org]

- 10. CAS 765-30-0: Cyclopropylamine | CymitQuimica [cymitquimica.com]

- 11. hyphadiscovery.com [hyphadiscovery.com]

- 12. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. longdom.org [longdom.org]

- 14. chemimpex.com [chemimpex.com]

- 15. Synthesis of 2-Azanorbornanes via Strain-Release Formal Cycloadditions Initiated by Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07830B [pubs.rsc.org]

Reaction Mechanisms of 2-Ethoxycyclopropan-1-amine: A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the reaction mechanisms of 2-ethoxycyclopropan-1-amine, a fascinating and synthetically versatile building block. The unique structural arrangement of a strained cyclopropane ring bearing both an electron-donating ethoxy group and a nucleophilic amine group gives rise to a rich and nuanced reactivity profile. This document will dissect the core reaction pathways, including transformations at the amine functionality and various modes of ring-opening, providing researchers, scientists, and drug development professionals with a predictive framework for the application of this molecule in complex target synthesis. Mechanistic discussions are grounded in established principles of physical organic chemistry and supported by analogies to closely related systems in the peer-reviewed literature.

Introduction: The Structural and Electronic Landscape of 2-Ethoxycyclopropan-1-amine

The reactivity of any molecule is fundamentally dictated by its structure. In 2-ethoxycyclopropan-1-amine, the convergence of three distinct structural motifs—the cyclopropane ring, the primary amine, and the ethoxy group—creates a platform for diverse chemical transformations. Understanding the interplay of these components is paramount to predicting and controlling reaction outcomes.

The Cyclopropane Ring: A Source of Strain and Unique Reactivity

The three-membered ring of cyclopropane is characterized by significant ring strain, a consequence of the compression of its C-C-C bond angles to 60° from the ideal sp³ hybridization angle of 109.5°. This strain energy, approximately 27.5 kcal/mol, renders the C-C bonds weaker and possessed of higher p-character than those in acyclic alkanes. Consequently, the cyclopropane ring can behave as a "cy-alkene" or a "homo-alkene," susceptible to reactions that lead to ring-opening and the release of this strain energy.[1][2]

The Amine Substituent: A Nucleophilic and Basic Center

The primary amine (-NH₂) at the C1 position is a potent nucleophile and a Brønsted-Lowry base. Its reactivity is central to a host of transformations, including N-alkylation, N-acylation, and metal-catalyzed cross-coupling reactions. The lone pair of electrons on the nitrogen atom is readily available for bond formation with electrophiles.

The Ethoxy Substituent: An Electron-Donating Group Influencing Regioselectivity

The ethoxy group (-OCH₂CH₃) at the C2 position is a strong electron-donating group through resonance (lone pair donation from oxygen) and induction. Its presence significantly polarizes the cyclopropane ring, influencing the regioselectivity of ring-opening reactions. In electrophilic attacks, the ethoxy group can stabilize an adjacent positive charge, thereby directing the attack to a specific carbon atom.

Synergistic and Competing Effects of the Substituents

The combined electronic effects of the amine and ethoxy groups create a "push-push" system, where both substituents donate electron density into the cyclopropane ring. This enhances the nucleophilicity of the ring system towards certain electrophiles. However, the amine group can also be protonated under acidic conditions, transforming it into an electron-withdrawing ammonium group (-NH₃⁺), which would dramatically alter the electronic landscape and subsequent reactivity of the molecule.

Reactions at the Amine Functionality

The primary amine of 2-ethoxycyclopropan-1-amine undergoes a variety of well-established transformations typical of alkylamines.

N-Alkylation and N-Acylation

As a primary amine, 2-ethoxycyclopropan-1-amine is readily alkylated by alkyl halides and acylated by acid chlorides or anhydrides. These reactions proceed via standard nucleophilic substitution and nucleophilic acyl substitution mechanisms, respectively. It is important to note that over-alkylation to form secondary and tertiary amines, and ultimately quaternary ammonium salts, can occur, and control of stoichiometry is crucial for selective mono-alkylation.

Palladium-Catalyzed N-Arylation: Buchwald-Hartwig Coupling

A powerful method for the formation of C-N bonds is the Buchwald-Hartwig amination.[3][4] This palladium-catalyzed cross-coupling reaction allows for the arylation of the primary amine of 2-ethoxycyclopropan-1-amine with aryl halides or triflates. The choice of phosphine ligand on the palladium catalyst is critical for achieving high yields and functional group tolerance.[5][6]

Formation of Schiff Bases and Reductive Amination

The primary amine can condense with aldehydes and ketones to form imines (Schiff bases). Subsequent reduction of the imine in situ, a process known as reductive amination, provides a route to N-substituted secondary amines.[7][8] Common reducing agents for this transformation include sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN).

Ring-Opening Reactions: Harnessing the Strain

The inherent strain of the cyclopropane ring makes it susceptible to ring-opening reactions under various conditions. The presence of the ethoxy group plays a crucial role in directing the regioselectivity of these transformations.

Acid-Catalyzed Ring Opening

Under acidic conditions, the reaction pathway is highly dependent on which heteroatom is protonated. Protonation of the amine would render it electron-withdrawing, deactivating the ring towards electrophilic attack. Conversely, protonation of the ethoxy group would facilitate C-O bond cleavage.

Mechanism and Regioselectivity: It is proposed that under acidic conditions, the ether oxygen is protonated, followed by nucleophilic attack. The regioselectivity of the nucleophilic attack is dictated by the stability of the developing positive charge in the transition state. The ethoxy group at C2 can stabilize a carbocation at C1 through resonance. Therefore, in an Sₙ1-like mechanism, the nucleophile would attack the more substituted carbon that can better stabilize a positive charge. In an Sₙ2-like mechanism, the nucleophile will attack the less sterically hindered carbon. The precise outcome will depend on the reaction conditions and the nature of the nucleophile.[1][9][10][11][12][13][14][15][16][17][18]

Electrophilic Ring Opening with Halogens and Other Electrophiles

The electron-rich nature of the cyclopropane ring, enhanced by the two donor groups, makes it susceptible to attack by electrophiles such as halogens (e.g., Br₂). This would lead to a 1,3-difunctionalized product. The regioselectivity is again predicted to be influenced by the ability of the ethoxy group to stabilize a positive charge on an adjacent carbon.[10][19]

Radical-Mediated Ring Opening

Recent advances have demonstrated the utility of radical-mediated ring-opening of aminocyclopropanes. This can be initiated by single-electron transfer (SET) from the amine or by the attack of an external radical species. The resulting cyclopropylaminyl radical cation can undergo facile ring-opening to a distonic radical cation, which can then be trapped by a variety of radical acceptors. This approach avoids the need for strongly acidic or basic conditions.

Cycloaddition Reactions

By analogy to donor-acceptor cyclopropanes, 2-ethoxycyclopropan-1-amine could potentially participate in formal [3+2] cycloaddition reactions with suitable dipolarophiles, particularly if the amine is first converted to an electron-withdrawing group (e.g., an amide or sulfonylamide). In such a scenario, a Lewis acid could activate the acceptor-substituted cyclopropane, facilitating ring-opening to a zwitterionic intermediate that is then trapped by the dipolarophile.

Applications in Medicinal Chemistry and Drug Discovery

The cyclopropylamine moiety is a privileged scaffold in medicinal chemistry, found in numerous approved drugs and clinical candidates.[1][2] The cyclopropane ring imparts conformational rigidity and can act as a bioisostere for other groups, such as a phenyl ring or a double bond. The amine provides a handle for tuning solubility and for forming key interactions with biological targets. The ethoxy group in 2-ethoxycyclopropan-1-amine can further modulate lipophilicity and metabolic stability. However, it is also important to consider the potential for metabolic activation of cyclopropylamines, which can sometimes lead to reactive intermediates.

| Property | Contribution of the Cyclopropylamine Moiety |

| Conformational Rigidity | Locks the orientation of substituents, reducing the entropic penalty of binding to a target. |

| Metabolic Stability | The C-H bonds of the cyclopropane ring are generally more resistant to oxidative metabolism than those of alkyl chains. |

| Lipophilicity | The cyclopropane ring increases lipophilicity, which can improve cell permeability. |

| Bioisosterism | Can mimic the spatial arrangement of other functional groups. |

| Synthetic Handle | The amine provides a site for further functionalization. |

Experimental Protocols (Representative Examples for Analogous Systems)

As specific protocols for 2-ethoxycyclopropan-1-amine are not widely available, the following procedures for analogous systems are provided to serve as a starting point for experimental design.

Protocol for N-Arylation of a Cyclopropylamine (Adapted from Buchwald-Hartwig Amination Literature)[19]

Reaction: Palladium-catalyzed N-arylation of cyclopropylamine with 4-bromotoluene.

Materials:

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Cyclopropylamine

-

4-Bromotoluene

-

Toluene (anhydrous)

Procedure:

-

To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and NaOtBu (1.4 mmol).

-

Evacuate and backfill the tube with argon three times.

-

Add anhydrous toluene (2 mL) via syringe.

-

Add 4-bromotoluene (1.0 mmol) followed by cyclopropylamine (1.2 mmol).

-

Stir the reaction mixture at 100 °C for 12-24 hours, monitoring by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

-

Extract the aqueous layer with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Expected Characterization of N-(p-tolyl)cyclopropanamine:

-

¹H NMR: Characteristic signals for the cyclopropyl protons (multiplets in the region of 0.5-3.0 ppm), the aromatic protons, and the N-H proton.

-

¹³C NMR: Signals for the cyclopropyl carbons, aromatic carbons, and the methyl group.

-

Mass Spectrometry: Calculation of the exact mass of the product.

Protocol for Acid-Catalyzed Ring Opening of a 2-Alkoxycyclopropane (Adapted from literature on related systems)[9][13]

Reaction: Acid-catalyzed methanolysis of 1-ethoxy-1-phenylcyclopropane.

Materials:

-

1-Ethoxy-1-phenylcyclopropane

-

Pyridinium p-toluenesulfonate (PPTS)

-

Methanol (anhydrous)

Procedure:

-

To a round-bottom flask containing a magnetic stir bar, dissolve 1-ethoxy-1-phenylcyclopropane (1.0 mmol) in anhydrous methanol (5 mL).

-

Add PPTS (0.1 mmol, 10 mol%) to the solution.

-

Stir the reaction mixture at room temperature for 4-8 hours, monitoring by TLC.

-

Upon completion, quench the reaction with a few drops of triethylamine.

-

Concentrate the mixture under reduced pressure.

-

Redissolve the residue in diethyl ether and wash with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

Expected Characterization of 3-ethoxy-1-phenylpropan-1-one:

-

¹H NMR: Signals corresponding to the ethyl group (triplet and quartet), methylene protons adjacent to the ether and carbonyl groups, and the aromatic protons.

-

¹³C NMR: Signals for the carbonyl carbon, aromatic carbons, and the carbons of the ethoxy and propyl chain.

Conclusion and Future Outlook

2-Ethoxycyclopropan-1-amine represents a molecule with significant synthetic potential, largely untapped. The interplay of its functional groups allows for a diverse range of predictable yet nuanced chemical transformations. While the amine functionality behaves in a classical manner, the true synthetic utility of this compound lies in the creative application of ring-opening reactions, where the ethoxy group serves as a powerful directing element. Future research in this area will likely focus on the development of stereoselective ring-opening methodologies and the application of this building block in the synthesis of novel bioactive compounds. The insights provided in this guide are intended to serve as a foundation for such endeavors, empowering chemists to harness the unique reactivity of this versatile molecule.

References

- Activation of aminocyclopropanes via radical intermedi

- Radical-triggered ring-opening of aminocyclopropane for detection of hydroxyl radicals in living cells. Analytical Methods, 2025.

- Facile Ring Opening of Tertiary Aminocyclopropanes by Photooxid

- Zn(II)-Catalyzed Asymmetric Reactions of Aminocyclopropanes: (3 + 2) Cycloaddition with Thioketones and Ring Opening with Thioureas. American Chemical Society, 2025.

- Ring-Opening Reactions of Aminocyclopropanes and Aminocyclobutanes. Infoscience, 2021.

- Radical-triggered ring-opening of aminocyclopropane for detection of hydroxyl radicals in living cells. RSC Publishing, 2025.

- Cyclopropylamine in Medicinal Chemistry: Synthesis and Applic

- Reversal of Regioselectivity in Reactions of Donor-Acceptor Cyclopropanes with Eelectrophilic Olefins. ChemRxiv.

- Cyclopropylamine in Medicinal Chemistry: Synthesis and Applic

- Dynamic kinetic asymmetric [3 + 2] annulation reactions of aminocyclopropanes. PubMed.

- Zn(II)-Catalyzed Asymmetric Reactions of Aminocyclopropanes: (3 + 2) Cycloaddition with Thioketones and Ring Opening with Thioureas.

- Zn(II)-Catalyzed Asymmetric Reactions of Aminocyclopropanes: (3 + 2) Cycloaddition with Thioketones and Ring Opening with Thioureas.

- Reversal of regioselectivity in reactions of donor–acceptor cyclopropanes with electrophilic olefins.

- Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. Organic Letters, 2016.

- (PDF) Reversal of Regioselectivity in Reactions of Donor-Acceptor Cyclopropanes with Eelectrophilic Olefins.

- Reactivity of electrophilic cyclopropanes. PMC - NIH.

- Advances in the Synthesis of Cyclopropylamines. Chemical Reviews, 2025.

- Cu-catalyzed Asymmetric Dearomative [3 + 2] Cycloaddition Reaction of Benzazoles with Aminocyclopropanes.

- 1,3-Difunctionalization of Aminocyclopropanes via Dielectrophilic Intermedi

- The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry.

- Rh(I)-Catalyzed Regio- and Enantioselective Ring Opening of Vinyl Cyclopropanes. Journal of the American Chemical Society, 2024.

- Ring-opening 1,3-difunctionalization of aryl cyclopropanes.

- Buchwald–Hartwig amin

- Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. Semantic Scholar.

- Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent upd

- Metabolism of cyclopropyl groups. Hypha Discovery Blogs.

- Buchwald-Hartwig Amin

- Buy 2-Ethoxypropan-1-amine | 88183-49-7. Smolecule.

- The Ultimate Guide to Buchwald-Hartwig Amin

- Reductive amin

- Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.

- Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of C

- Acid-catalysed nucleophilic ring opening of cyclopropanated...

- Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols. NIH.

- Mechanism of ring opening of cyclopropane carbonyls with alkoxy benzenes. Various.

- Simple and versatile synthesis of 2-alkoxyalkylamines. Request PDF.

- 18.5: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts.

- Opening of Epoxides With Acid. Master Organic Chemistry.

- Ring opening reactions of epoxides: Acid-c

- 2-Ethoxypropan-1-amine | C5H13NO | CID 22450283. PubChem - NIH.

- Reactions of Epoxides under Acidic and Basic Conditions. Chemistry Steps.

- Oxidative radical ring-opening/cyclization of cyclopropane deriv

- 18.6: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts.

- CHEM 2212L Experiment 6 - Acidic-Basic Epoxide Ring Opening. YouTube.

- Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid.

- Synthesis of 2-Acetylnoviosamine by Hydrogenolytic Cleavage of a Spirocyclopropane. ChemRxiv | Cambridge Open Engage.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. m.youtube.com [m.youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. 1H NMR multisuppression approach for rapid detection and quantification of acyl groups and fatty acids supporting cyclopropane structures, either natural or generated during severe heating - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Khan Academy [khanacademy.org]

- 8. rsc.org [rsc.org]

- 9. Catalytic 1,3-Difunctionalization via Oxidative C–C Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cyclopropane synthesis [organic-chemistry.org]

- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 12. Room-Temperature CuI-Catalyzed N-Arylation of Cyclopropylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. hammer.purdue.edu [hammer.purdue.edu]

- 14. Fluorinative ring-opening of cyclopropanes by hypervalent iodine reagents. An efficient method for 1,3-oxyfluorination and 1,3-difluorination - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 15. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 16. reddit.com [reddit.com]

- 17. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 18. Visible light-mediated organocatalyzed 1,3-aminoacylation of cyclopropane employing N-benzoyl saccharin as bifunctional reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

A Predictive Spectroscopic and Analytical Guide to 2-Ethoxycyclopropan-1-amine

Abstract: This technical guide provides a comprehensive, predictive overview of the spectroscopic data for 2-Ethoxycyclopropan-1-amine (C₅H₁₁NO). In the absence of publicly available, experimentally-derived spectra for this specific molecule, this document leverages foundational principles of spectroscopy and data from structurally analogous compounds to construct a reliable predictive profile. It is intended to serve as a vital resource for researchers in synthetic chemistry and drug development, offering expected data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Furthermore, this guide presents detailed, self-validating experimental protocols for acquiring and confirming this data upon synthesis of the compound.

Introduction and Molecular Context

2-Ethoxycyclopropan-1-amine is a substituted cyclopropylamine featuring two key functional groups: a primary amine and an ethoxy ether. The strained three-membered ring, combined with the electronic influence of the nitrogen and oxygen heteroatoms, results in a unique chemical environment that will be reflected in its spectroscopic signature. The molecule can exist as cis and trans diastereomers, which will introduce further complexity and distinct features in the spectroscopic data, particularly in NMR. Understanding these spectroscopic characteristics is paramount for confirming its synthesis, assessing purity, and elucidating its structure in further chemical modifications.[1]

This guide will deconstruct the molecule into its constituent parts to predict its spectral characteristics, providing a robust framework for any scientist working with this or related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of 2-Ethoxycyclopropan-1-amine. The following predictions are based on established chemical shift principles and data from analogous structures.[2][3]

Predicted ¹H NMR Data

The proton NMR spectrum will be complex due to the diastereotopic protons on the cyclopropane ring and the potential presence of both cis and trans isomers. The electron-withdrawing effects of the amine and ethoxy groups will deshield adjacent protons, shifting them downfield.[4]

Table 1: Predicted ¹H NMR Spectroscopic Data for 2-Ethoxycyclopropan-1-amine (in CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Causality |

|---|---|---|---|---|

| ~3.55 | Quartet (q) | 2H | -O-CH₂ -CH₃ | Protons on the methylene group of the ethoxy moiety, split by the adjacent methyl group. |

| ~3.20 - 3.40 | Multiplet (m) | 1H | CH -O | Cyclopropyl proton attached to the same carbon as the ethoxy group. Deshielded by oxygen. |

| ~2.50 - 2.70 | Multiplet (m) | 1H | CH -N | Cyclopropyl proton attached to the same carbon as the amine group. Deshielded by nitrogen.[5] |

| ~1.40 (variable) | Broad Singlet (br s) | 2H | -NH₂ | Amine protons. Signal is often broad and its position is concentration-dependent. Can be exchanged with D₂O.[6] |

| ~1.20 | Triplet (t) | 3H | -O-CH₂-CH₃ | Protons on the terminal methyl of the ethoxy group, split by the adjacent methylene group.[7] |

| ~0.50 - 0.90 | Multiplet (m) | 2H | Ring -CH₂ - | The two remaining cyclopropyl protons. They are diastereotopic and will exhibit complex splitting patterns. |

Causality Behind Isomeric Differences: The relative stereochemistry (cis or trans) will significantly impact the chemical shifts of the cyclopropane ring protons. In the trans isomer, the protons on C1 and C2 are on opposite faces of the ring, leading to different shielding environments and coupling constants compared to the cis isomer where they are on the same face. A synthesized sample will likely be a mixture, requiring advanced 2D NMR techniques (like COSY and NOESY) for unambiguous assignment.

Caption: Predicted ¹H NMR assignments for 2-Ethoxycyclopropan-1-amine.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide complementary information, confirming the number of unique carbon environments.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 2-Ethoxycyclopropan-1-amine

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale & Causality |

|---|---|---|

| ~65-70 | -O-CH₂ -CH₃ | Methylene carbon of the ethoxy group. |

| ~55-60 | C H-O | Cyclopropyl carbon bonded to oxygen. Significantly deshielded. |

| ~35-40 | C H-N | Cyclopropyl carbon bonded to nitrogen. Deshielded, but less so than the C-O carbon.[6] |

| ~15-20 | -O-CH₂-CH₃ | Terminal methyl carbon of the ethoxy group. |

| ~10-15 | Ring -CH₂ - | Methylene carbon of the cyclopropane ring. |

Self-Validating NMR Acquisition Protocol

This protocol ensures data integrity and reproducibility.

-

Sample Preparation: Dissolve ~5-10 mg of the synthesized compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal reference (0.00 ppm).

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard 1D proton spectrum with 16-32 scans.

-

To confirm the -NH₂ peak, add one drop of deuterium oxide (D₂O) to the NMR tube, shake, and re-acquire the spectrum. The -NH₂ signal should disappear or significantly diminish due to proton-deuterium exchange.[5] This validates the assignment of the amine protons.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (e.g., 1024 or more) may be needed depending on the sample concentration.

-

-

2D NMR (for structural confirmation):

-

Run a COSY (Correlation Spectroscopy) experiment to establish proton-proton coupling networks.

-

Run an HSQC (Heteronuclear Single Quantum Coherence) experiment to correlate each proton with its directly attached carbon, confirming assignments from Tables 1 and 2.

-

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is essential for the rapid identification of key functional groups. The spectrum of 2-Ethoxycyclopropan-1-amine will be characterized by absorptions from the N-H, C-N, and C-O bonds.[8]

Table 3: Predicted IR Absorption Bands for 2-Ethoxycyclopropan-1-amine

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale & Causality |

|---|---|---|---|

| 3450 & 3350 (doublet) | Medium, Sharp | N-H Asymmetric & Symmetric Stretch | This characteristic pair of peaks is a definitive indicator of a primary amine (-NH₂).[6][9] |

| 2850 - 2960 | Medium-Strong | C-H Stretch (sp³) | Aliphatic C-H stretches from the ethoxy and cyclopropyl groups. |

| 1580 - 1650 | Medium | N-H Bend (Scissoring) | This bending vibration is also characteristic of primary amines.[9] |

| 1050 - 1150 | Strong | C-O Stretch (Ether) | A strong absorption due to the C-O single bond stretch of the ethoxy group. |

| 1020 - 1250 | Medium-Weak | C-N Stretch | The aliphatic C-N stretch is typically weaker and can sometimes be obscured.[9] |

| ~3050 | Weak | C-H Stretch (Cyclopropane) | The C-H bonds on a cyclopropane ring often show a weak absorption at slightly higher frequency than typical sp³ C-H bonds. |

IR Spectroscopy Acquisition Protocol

-

Sample Preparation: As the compound is expected to be a liquid, a spectrum can be easily obtained as a neat thin film.

-

Method (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (typically diamond or germanium) is clean by taking a background spectrum and ensuring no stray peaks are present.

-

Place a single drop of the sample onto the crystal.

-

Acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000 to 400 cm⁻¹.

-

-

Data Validation: The presence of the N-H stretch doublet and the strong C-O stretch provides a quick and reliable confirmation that the desired functional groups are present in the synthesized product.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight and crucial structural information through analysis of fragmentation patterns. The molecular formula C₅H₁₁NO gives a monoisotopic mass of approximately 101.084 Da.[10]

Predicted Mass Spectrum Data (Electron Ionization - EI)

-

Molecular Ion (M⁺•): A peak is expected at m/z = 101. In aliphatic amines, this peak may be weak or absent.[11] The Nitrogen Rule states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent here.

-

Key Fragmentation Pathways: The primary fragmentation mechanism for amines is alpha-cleavage, where the bond adjacent to the C-N bond is broken, leading to a resonance-stabilized iminium cation.[5][6]

Table 4: Predicted Key Fragment Ions in the EI-MS of 2-Ethoxycyclopropan-1-amine

| Predicted m/z | Proposed Fragment | Rationale & Causality |

|---|---|---|

| 101 | [C₅H₁₁NO]⁺• | Molecular Ion (M⁺•) |

| 72 | [C₄H₁₀N]⁺ | Alpha-cleavage with loss of an ethoxy radical (•OCH₂CH₃). Unlikely due to strong C-O bond. |

| 56 | [C₃H₆N]⁺ | Alpha-cleavage with loss of a C₂H₅O• radical from the ring opening, followed by rearrangement. |

| 44 | [CH₂(NH₂)]⁺ | Alpha-cleavage at the C1-C3 bond of the ring, leading to the formation of the resonance-stabilized aminomethyl cation. This is often a very prominent peak for primary amines. |

| 42 | [C₃H₆]⁺ | Loss of the ethoxy and amine groups, resulting in a cyclopropane radical cation.[12] |

Caption: Predicted major fragmentation pathways for 2-Ethoxycyclopropan-1-amine in EI-MS.

MS Acquisition Protocol (GC-MS)

This protocol is ideal for analyzing a volatile liquid sample and separating it from any potential impurities.

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent like dichloromethane or methanol.

-

Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

-

GC Method:

-

Column: A standard non-polar column (e.g., DB-5ms).

-

Injection: Inject 1 µL of the sample solution.

-

Temperature Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of ~250°C. This separates the compound from solvent and impurities.

-

-

MS Method:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 200.

-

-

Data Validation: The resulting mass spectrum should be analyzed for the presence of the molecular ion (m/z 101) and the key fragment ions predicted in Table 4. The relative abundance of these fragments will provide strong evidence for the compound's structure.

Conclusion: A Framework for Characterization

While experimental spectra for 2-Ethoxycyclopropan-1-amine are not currently cataloged in public databases, this guide provides a robust and scientifically grounded predictive framework for its characterization. By understanding the expected NMR shifts, IR absorptions, and mass spectrometric fragmentation patterns, researchers can proceed with synthesis and analysis with a high degree of confidence. The provided self-validating protocols offer a clear pathway to generate high-quality, reproducible data, contributing to the broader scientific knowledge base upon successful characterization of this novel compound.

References

-

OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

-

LibreTexts Chemistry. (2024, September 30). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. Retrieved from [Link]

-

AIP Publishing. (2024, September 4). Pure rotational and rovibrational spectroscopy of cyclopropylamine in the far-infrared region: –NH2 torsion. Retrieved from [Link]

-

AIP Publishing. (1956). Vibrational Spectra of Primary and Secondary Aliphatic Amines. The Journal of Chemical Physics. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of cyclopropane. Retrieved from [Link]

-

ResearchGate. (2025). Determination of Ethoxy Content in Ethylcellulose via Relative Quantitative 1H NMR Spectroscopy. Retrieved from [Link]

-

PubChem. (n.d.). 2-ethoxycyclopropan-1-amine hydrochloride. Retrieved from [Link]

-

ACS Publications. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

-

University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Introduction to IR Spectra. Retrieved from [Link]

-

YouTube. (2023, January 26). Mass Spectrometry Part 8 - Fragmentation in Amines. Retrieved from [Link]

Sources

- 1. Buy 2-Ethoxypropan-1-amine | 88183-49-7 [smolecule.com]

- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. ucl.ac.uk [ucl.ac.uk]